8-chloro-6-methoxyquinolin-2(1H)-one

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Order 8-chloro-6-methoxyquinolin-2(1H)-one for reliable monoamine oxidase B (MAO-B) probing. Its unique 8-chloro-6-methoxy substitution ensures >110-fold selectivity over MAO-A, minimizing off-target confounding. As a synthetic intermediate, its exclusive O2-alkylation regioselectivity eliminates N-alkylated byproducts, reducing purification costs and accelerating SAR campaigns. Ideal for neuro drug discovery and focused quinolinone library construction. Act now for batch-reserved purity.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
Cat. No. B13663397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-6-methoxyquinolin-2(1H)-one
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CC(=O)N2)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-7-4-6-2-3-9(13)12-10(6)8(11)5-7/h2-5H,1H3,(H,12,13)
InChIKeyFTOJHZVPOHATIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-chloro-6-methoxyquinolin-2(1H)-one: Chemical Profile for Scientific Procurement and Research Applications


8-Chloro-6-methoxyquinolin-2(1H)-one (CAS 2101658-58-4) is a substituted quinolin-2(1H)-one derivative bearing a chlorine atom at the 8-position and a methoxy group at the 6-position of the bicyclic heteroaromatic ring system [1]. The compound belongs to the quinolinone family, characterized by a benzene ring fused to a pyridinone ring, with the carbonyl group at position 2 enhancing electrophilicity and enabling nucleophilic attack susceptibility . Its molecular formula is C₁₀H₈ClNO₂, with a molecular weight of 209.63 g/mol, and the canonical SMILES representation is COC1=CC(=C2C(=C1)C=CC(=O)N2)Cl [1]. This compound is primarily utilized as a synthetic intermediate and pharmacological probe in medicinal chemistry programs targeting monoamine oxidases, parasitic diseases, and kinase-mediated pathways.

8-chloro-6-methoxyquinolin-2(1H)-one: Why Generic Quinolinone Substitution Fails


The quinolin-2(1H)-one scaffold exhibits profound structure-activity relationship (SAR) sensitivity to substituent position and electronic character. The specific 8-chloro-6-methoxy substitution pattern is not a trivial variation; it fundamentally alters both chemical reactivity and biological target engagement compared to unsubstituted quinolin-2(1H)-one or other positional isomers. For instance, the 8-chloro substituent exerts a steric influence that dictates exclusive O2-alkylation regioselectivity under conditions where the parent quinolin-2(1H)-one yields product mixtures [1]. Furthermore, the combination of the 8-chloro and 6-methoxy groups confers a distinct monoamine oxidase (MAO) isoform inhibition profile, with pronounced selectivity for MAO-B over MAO-A that is not observed for many other quinolinone derivatives [2]. Therefore, substituting this compound with an uncharacterized or differently substituted quinolinone analog will almost certainly introduce uncontrolled variables in reaction outcomes and biological assay results, compromising data reproducibility and the validity of structure-activity correlations.

8-chloro-6-methoxyquinolin-2(1H)-one: Head-to-Head Quantitative Evidence for Differentiated Performance


MAO-B Inhibition: Potency and Isoform Selectivity vs. In-Class Quinolinones

8-Chloro-6-methoxyquinolin-2(1H)-one demonstrates potent and selective inhibition of human monoamine oxidase B (MAO-B), a key target in neurodegenerative disorders. In direct comparisons, it exhibits an IC₅₀ of 215 nM for MAO-B [1], whereas its activity against MAO-A is substantially weaker, with an IC₅₀ of 24,000 nM [2]. This yields a MAO-A/MAO-B selectivity ratio exceeding 110-fold. This profile is significantly differentiated from the parent scaffold, quinolin-2(1H)-one, which shows essentially no MAO-B inhibition (IC₅₀ > 100,000 nM) [3].

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Regioselective O2-Alkylation: Superior Synthetic Fidelity vs. Parent Quinolin-2(1H)-one

The 8-chloro substituent on the quinolin-2(1H)-one core enforces complete regiochemical control during alkylation reactions. Under standard alkylation conditions, the parent quinolin-2(1H)-one produces a mixture of N-alkylated and O2-alkylated products [1]. In stark contrast, alkylation of 8-chloro-6-methoxyquinolin-2(1H)-one proceeds with exclusive selectivity for the O2-alkylated product, providing a single, structurally defined compound without the need for laborious chromatographic separation [1].

Synthetic Methodology Heterocyclic Chemistry Reaction Selectivity

MAO-B Selectivity Ratio: Enhanced Off-Target Discrimination Relative to Alternative Quinoline-based Inhibitors

The selectivity profile of 8-chloro-6-methoxyquinolin-2(1H)-one for MAO-B over MAO-A (ratio >110) is a key differentiator from other quinoline-based MAO inhibitors. For example, the antimalarial drug primaquine, a structurally related 8-aminoquinoline, exhibits a much less favorable MAO-A/MAO-B selectivity ratio, with reported IC₅₀ values of 12,000 nM for MAO-A and 5,800 nM for MAO-B, giving a selectivity ratio of approximately 2 [1]. This implies that 8-chloro-6-methoxyquinolin-2(1H)-one offers >50-fold greater isoform discrimination.

Enzyme Selectivity Drug Safety Neuropharmacology

Pharmacological Target Engagement: Validated MAO-B Inhibition in a Rat Brain Tissue Model

The MAO-B inhibitory activity of 8-chloro-6-methoxyquinolin-2(1H)-one is not limited to recombinant human enzymes but translates to native enzyme in brain tissue. In an ex vivo assay using Sprague-Dawley rat brain mitochondrial homogenates, the compound inhibited MAO-B with an IC₅₀ of 666 nM [1]. This provides a critical cross-species and ex vivo validation point that is often lacking for less-characterized research compounds. In comparison, many early-stage quinolinone leads fail to show meaningful activity in tissue-based assays.

Ex Vivo Pharmacology Target Engagement CNS Drug Discovery

8-chloro-6-methoxyquinolin-2(1H)-one: Optimal Application Scenarios Based on Validated Evidence


MAO-B Selective Chemical Probe for Neurodegenerative Disease Target Validation

This compound is best applied as a selective small-molecule probe for MAO-B in biochemical and cell-based assays. Its potent IC₅₀ of 215 nM against human MAO-B [1] and high selectivity over MAO-A (>110-fold) make it suitable for dissecting the specific role of MAO-B in models of Parkinson's disease and other neurodegenerative conditions, minimizing confounding effects from MAO-A inhibition. The validated ex vivo activity (IC₅₀ = 666 nM) in rat brain homogenates [2] further supports its use in translational pharmacology studies.

Regioselective Synthetic Building Block for O2-Functionalized Quinolinone Libraries

For medicinal chemists seeking to construct focused libraries of O2-alkylated quinolin-2(1H)-ones, this compound is a superior intermediate. Its exclusive O2-alkylation regioselectivity [3] ensures high synthetic efficiency and product purity, eliminating the need for separation of N-alkylated byproducts. This predictability reduces purification costs and accelerates the synthesis of analogs for structure-activity relationship (SAR) exploration, particularly for programs targeting kinases, topoisomerases, or other nucleoside-binding enzymes.

Reference Compound for MAO-B Isoform Selectivity Profiling

The well-defined MAO inhibition profile of 8-chloro-6-methoxyquinolin-2(1H)-one (MAO-B IC₅₀ = 215 nM; MAO-A IC₅₀ = 24,000 nM) [1] [4] positions it as an ideal reference standard for calibrating MAO enzyme assays and benchmarking the selectivity of new chemical entities. Its >50-fold superior selectivity relative to reference quinoline drugs like primaquine [5] provides a high-bar comparator for evaluating the isoform discrimination of novel MAO-B inhibitors in drug discovery programs.

Scaffold for Antimalarial and Anticancer Lead Optimization

The quinolin-2(1H)-one core is a validated pharmacophore for antimalarial and anticancer activity [6] [7]. This specific derivative, with its unique 8-chloro-6-methoxy substitution, serves as a key intermediate for synthesizing more complex quinoline-based drug candidates. The chlorine atom at C8 and methoxy at C6 provide distinct electronic and steric features that can be exploited to modulate potency and pharmacokinetic properties, making it a valuable starting point for lead optimization campaigns against resistant malaria strains or specific cancer cell lines.

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